molecular formula C22H31N3O2 B10841905 2-Morpholino-1,1-di(pyridin-3-yl)octan-1-ol

2-Morpholino-1,1-di(pyridin-3-yl)octan-1-ol

Cat. No.: B10841905
M. Wt: 369.5 g/mol
InChI Key: PUFFDHPIZWKLSX-UHFFFAOYSA-N
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Description

2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol is a complex organic compound that features a morpholine ring and two pyridine rings attached to an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and pyridine derivatives, such as:

Uniqueness

What sets 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol apart is its unique combination of a morpholine ring and two pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

2-morpholin-4-yl-1,1-dipyridin-3-yloctan-1-ol

InChI

InChI=1S/C22H31N3O2/c1-2-3-4-5-10-21(25-13-15-27-16-14-25)22(26,19-8-6-11-23-17-19)20-9-7-12-24-18-20/h6-9,11-12,17-18,21,26H,2-5,10,13-16H2,1H3

InChI Key

PUFFDHPIZWKLSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3

Origin of Product

United States

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